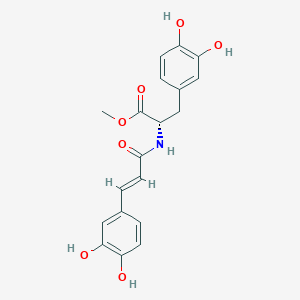
trans-Clovamide Methyl Ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
trans-Clovamide Methyl Ester: is a derivative of clovamide, a naturally occurring compound found in plants such as red clover (Trifolium pratense) and cocoa beans (Theobroma cacao). Clovamide and its derivatives, including this compound, belong to the class of phenolamides, which are known for their antioxidant, anti-inflammatory, and neuroprotective properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of trans-Clovamide Methyl Ester typically involves a peptide coupling reaction between trans-caffeic acid and L-DOPA methyl ester. This reaction can be catalyzed by various reagents, including thionyl chloride in methanol, to form the desired ester . Another method involves the use of engineered microbial hosts such as Saccharomyces cerevisiae and Lactococcus lactis to produce clovamide and its derivatives .
Industrial Production Methods: The use of microbial hosts for biosynthesis could also be scaled up for industrial production .
Analyse Des Réactions Chimiques
Types of Reactions: trans-Clovamide Methyl Ester undergoes various chemical reactions, including:
Oxidation: This reaction can be catalyzed by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkoxides, amines.
Major Products Formed:
Oxidation: Formation of corresponding quinones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new esters or amides
Applications De Recherche Scientifique
Chemistry: trans-Clovamide Methyl Ester is used as a model compound in studies investigating the antioxidant properties of phenolamides. It is also used in the synthesis of other bioactive molecules .
Biology: In biological research, this compound is studied for its potential neuroprotective effects and its ability to modulate oxidative stress in cells .
Medicine: The compound has shown promise in preclinical studies for its anti-inflammatory and anticancer properties. It is being investigated as a potential therapeutic agent for diseases associated with oxidative stress, such as Alzheimer’s disease and cardiovascular diseases .
Industry: In the food industry, this compound is explored for its potential as a natural antioxidant additive to enhance the shelf life of food products .
Mécanisme D'action
trans-Clovamide Methyl Ester exerts its effects primarily through its antioxidant activity. It scavenges free radicals and inhibits oxidative stress-induced damage to cells. The compound interacts with various molecular targets, including enzymes involved in oxidative stress pathways, such as superoxide dismutase and catalase . Additionally, it modulates signaling pathways related to inflammation and cell survival, contributing to its anti-inflammatory and neuroprotective effects .
Comparaison Avec Des Composés Similaires
Clovamide: The parent compound, known for its antioxidant and anti-inflammatory properties.
D-clovamide: A stereoisomer with similar biological activities.
L-clovamide: Another stereoisomer with comparable effects.
Dihydroclovamide: A hydrogenated derivative with distinct antioxidant properties.
Uniqueness: trans-Clovamide Methyl Ester is unique due to its methyl ester group, which enhances its lipophilicity and potentially improves its bioavailability compared to other clovamide derivatives. This modification may also influence its interaction with biological membranes and its overall pharmacokinetic profile .
Propriétés
Formule moléculaire |
C19H19NO7 |
|---|---|
Poids moléculaire |
373.4 g/mol |
Nom IUPAC |
methyl (2S)-3-(3,4-dihydroxyphenyl)-2-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]propanoate |
InChI |
InChI=1S/C19H19NO7/c1-27-19(26)13(8-12-3-6-15(22)17(24)10-12)20-18(25)7-4-11-2-5-14(21)16(23)9-11/h2-7,9-10,13,21-24H,8H2,1H3,(H,20,25)/b7-4+/t13-/m0/s1 |
Clé InChI |
XEMOVRYQMGXSLS-LVDDQXARSA-N |
SMILES isomérique |
COC(=O)[C@H](CC1=CC(=C(C=C1)O)O)NC(=O)/C=C/C2=CC(=C(C=C2)O)O |
SMILES canonique |
COC(=O)C(CC1=CC(=C(C=C1)O)O)NC(=O)C=CC2=CC(=C(C=C2)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















